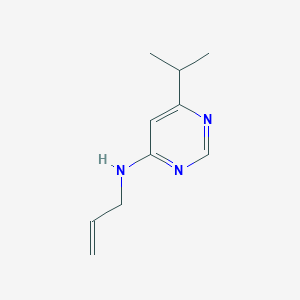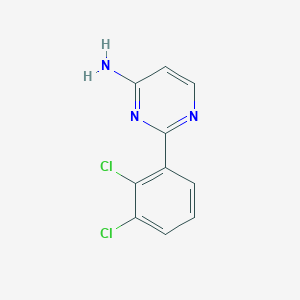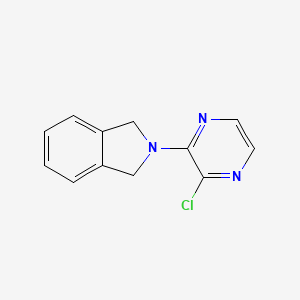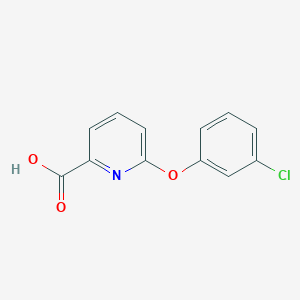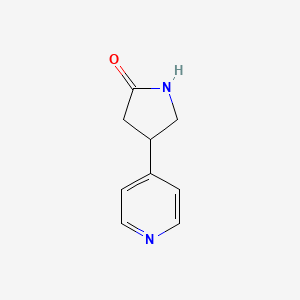
4-(ピリジン-4-イル)ピロリジン-2-オン
概要
説明
“4-(Pyridin-4-yl)pyrrolidin-2-one” is a compound that belongs to the class of organic compounds known as quinolines and derivatives . These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of “4-(Pyridin-4-yl)pyrrolidin-2-one” involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis process is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Molecular Structure Analysis
The molecular weight of “4-(Pyridin-4-yl)pyrrolidin-2-one” is 162.19 . The InChI code for this compound is 1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2, (H,11,12) .Chemical Reactions Analysis
The pyrrolidine ring in “4-(Pyridin-4-yl)pyrrolidin-2-one” is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-4-yl)pyrrolidin-2-one” include a dipole moment of 1.9039, polarizability of 3.23017E-23 esu, and first-order hyperpolarizability of 1.51981E-30 esu .科学的研究の応用
マラリアに対する活性
化合物「4-(ピリジン-4-イル)ピロリジン-2-オン」は、マラリア原虫の細胞質プロリルtRNAシンテターゼの潜在的な阻害剤として同定されています . この酵素は、臨床的に検証されたマラリア治療標的であり、この化合物の誘導体は、新規のマラリア治療薬の足場として有望視されています .
創薬
「4-(ピリジン-4-イル)ピロリジン-2-オン」の主要な構成要素であるピロリジン環は、医薬品化学者によって、ヒト疾患の治療のための化合物を得るために広く使用されています . 環の非平面性は、3次元的な被覆範囲を拡大することが可能であり、これは「擬似回転」と呼ばれる現象です .
アルカロイドの合成
「4-(ピリジン-4-イル)ピロリジン-2-オン」などのピロリジン-2-オンは、様々なアルカロイドの合成に使用されてきました . アルカロイドは、主に塩基性窒素原子を含む天然に存在する化学化合物のグループです。
珍しいβ-アミノ酸の合成
“4-(ピリジン-4-イル)ピロリジン-2-オン”とその誘導体は、スタチンなどの珍しいβ-アミノ酸の合成に使用されてきました . これらの珍しいβ-アミノ酸は、新しい医薬品の開発において潜在的な用途があります。
神経系の病気の治療
“4-(ピリジン-4-イル)ピロリジン-2-オン”と類似の化合物は、神経系の病気の治療に使用されてきました . ピロリジン-2-オン構造と類似したピロロ[3,4-c]ピリジン骨格は、この分野で潜在的な可能性を示しています .
免疫系の病気の治療
“4-(ピリジン-4-イル)ピロリジン-2-オン”と類似したピロロ[3,4-c]ピリジンは、免疫系の病気の治療に使用されてきました . これらの化合物は、免疫応答を調節する可能性を示しています .
Safety and Hazards
将来の方向性
The future directions for “4-(Pyridin-4-yl)pyrrolidin-2-one” include its potential use in the treatment of malaria. Preliminary off-target profile and oral efficacy in a humanized murine model of Pf malaria suggest that “4-(Pyridin-4-yl)pyrrolidin-2-one” derivatives represent a promising starting point for the identification of novel antimalarial prophylactic agents .
作用機序
Target of Action
The primary target of the compound 4-(Pyridin-4-yl)pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target . PRS plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule .
Mode of Action
4-(Pyridin-4-yl)pyrrolidin-2-one interacts with its target, the Prolyl-tRNA synthetase, by binding to the ATP-site of the enzyme . This interaction inhibits the function of the enzyme, disrupting the protein synthesis process within the cell .
Biochemical Pathways
The inhibition of Prolyl-tRNA synthetase by 4-(Pyridin-4-yl)pyrrolidin-2-one affects the protein synthesis pathway . This disruption in protein synthesis leads to a decrease in the production of essential proteins, affecting various downstream cellular processes and functions .
Pharmacokinetics
The pyrrolidine ring, a key structural component of the compound, is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of 4-(Pyridin-4-yl)pyrrolidin-2-one.
Result of Action
The result of the action of 4-(Pyridin-4-yl)pyrrolidin-2-one is the inhibition of protein synthesis within the cell due to the disruption of Prolyl-tRNA synthetase activity . This leads to a decrease in the production of essential proteins, affecting various cellular processes and functions .
生化学分析
Biochemical Properties
4-(Pyridin-4-yl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of prolyl-tRNA synthetase (PRS). This enzyme is essential for protein synthesis, and inhibition by 4-(Pyridin-4-yl)pyrrolidin-2-one disrupts this process, leading to antimalarial activity . The compound interacts with the ATP-binding site of PRS, preventing the enzyme from catalyzing the attachment of proline to its corresponding tRNA . This interaction is highly specific and involves hydrogen bonding and hydrophobic interactions within the active site of the enzyme.
Cellular Effects
4-(Pyridin-4-yl)pyrrolidin-2-one exhibits significant effects on various cell types, particularly in the context of malaria. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The compound affects cellular processes by inhibiting protein synthesis, leading to the accumulation of uncharged tRNAs and subsequent activation of the integrated stress response . This results in altered gene expression and disruption of cellular metabolism, ultimately leading to the death of the parasite.
Molecular Mechanism
The molecular mechanism of 4-(Pyridin-4-yl)pyrrolidin-2-one involves its binding to the ATP-binding site of prolyl-tRNA synthetase. This binding inhibits the enzyme’s activity, preventing the synthesis of prolyl-tRNA and thereby halting protein synthesis . The compound’s structure allows it to fit precisely within the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This inhibition leads to a cascade of cellular events, including the activation of stress response pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pyridin-4-yl)pyrrolidin-2-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on prolyl-tRNA synthetase for several days, but prolonged exposure can lead to partial degradation and reduced efficacy . Additionally, the compound’s effects on cellular function, such as protein synthesis inhibition and stress response activation, persist for several hours after initial exposure .
Dosage Effects in Animal Models
In animal models, the effects of 4-(Pyridin-4-yl)pyrrolidin-2-one vary with different dosages. At low doses, the compound effectively inhibits prolyl-tRNA synthetase without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . The threshold for these adverse effects varies among different animal models, but careful dosage optimization is necessary to balance efficacy and safety .
Metabolic Pathways
4-(Pyridin-4-yl)pyrrolidin-2-one is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the cell . The primary metabolic pathway involves hydroxylation and subsequent conjugation with glucuronic acid, facilitating the compound’s excretion from the body .
Transport and Distribution
Within cells and tissues, 4-(Pyridin-4-yl)pyrrolidin-2-one is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it accumulates in the cytoplasm, where it exerts its inhibitory effects on prolyl-tRNA synthetase . The compound’s distribution is influenced by its lipophilicity and affinity for cellular components .
Subcellular Localization
The subcellular localization of 4-(Pyridin-4-yl)pyrrolidin-2-one is primarily within the cytoplasm, where it interacts with prolyl-tRNA synthetase . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is confined to the cytoplasm, where it inhibits protein synthesis and triggers stress response pathways .
特性
IUPAC Name |
4-pyridin-4-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECHVBQXAJIFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1268132-89-3 | |
| Record name | 4-(pyridin-4-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)


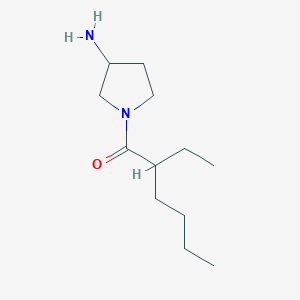
![2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1468085.png)

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)
![1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468093.png)
